MFCD11071973

Description

Based on analogous compounds in (e.g., CAS 1533-03-5, MFCD00039227), MFCD11071973 is hypothesized to belong to the trifluoromethyl-substituted aryl ketone family, characterized by electron-withdrawing groups that influence reactivity, solubility, and applications in catalysis or medicinal chemistry . Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, as described in and , involving reagents like sulfonohydrazides and column chromatography purification .

Properties

IUPAC Name |

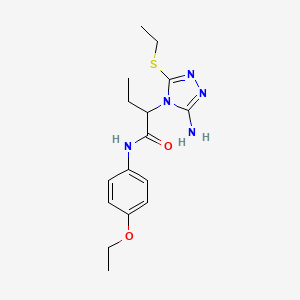

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-4-13(21-15(17)19-20-16(21)24-6-3)14(22)18-11-7-9-12(10-8-11)23-5-2/h7-10,13H,4-6H2,1-3H3,(H2,17,19)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSVKDNJUAWBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OCC)N2C(=NN=C2SCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11071973 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:

Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.

Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

Step 3: Final reaction to form this compound, often involving specific catalysts and solvents to optimize the reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. Key aspects of industrial production include:

Use of automated systems: to control reaction parameters such as temperature, pressure, and pH.

Implementation of purification techniques: like distillation and filtration to remove impurities.

Quality control measures: to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD11071973 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

MFCD11071973 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD11071973 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Binding to enzymes or receptors: to modulate their activity.

Interfering with cellular signaling pathways: to alter cellular responses.

Inducing or inhibiting gene expression: to affect protein synthesis.

Comparison with Similar Compounds

Research Findings and Data Analysis

- Catalytic Applications : Trifluoromethylated ketones like this compound are pivotal in transition-metal catalysis. highlights their role as ligands in Pd-catalyzed couplings, where electron-withdrawing groups stabilize metal centers and accelerate oxidative addition .

- Pharmacological Potential: Compounds with CF₃ substituents exhibit improved metabolic stability and target binding. For instance, analogs in show moderate CYP450 inhibition, suggesting this compound may share similar pharmacokinetic profiles .

- Reactivity Trends : emphasizes that trifluoromethyl groups reduce basicity and increase resistance to nucleophilic attack, aligning with Compound B’s higher stability under acidic conditions compared to Compound A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.